2-Bromofuran

Overview

Description

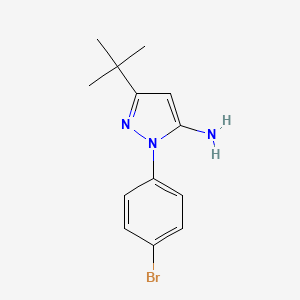

2-Bromofuran is a brominated furan compound that has been the subject of various synthetic methodologies due to its potential as an intermediate in organic synthesis. The molecular structure of gaseous 2-bromofuran has been studied using electron diffraction and microwave data, revealing detailed geometrical parameters and vibrational frequencies10.

Synthesis Analysis

Several approaches have been developed for the synthesis of 2-bromofuran derivatives. An efficient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from accessible precursors has been reported, with the 2-bromo group serving as a synthetic handle for further functionalization . Additionally, the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans has been enabled by organocatalytic activation of N-bromosuccinimide, demonstrating the versatility of 2-bromofuran derivatives . A one-pot strategy for the synthesis of 2-bromo-6-hydroxybenzofurans has also been described, providing a protecting group-free approach for the synthesis of natural benzofuran-based products .

Molecular Structure Analysis

The molecular structure of 2-bromofuran has been elucidated through gas-phase electron diffraction, combined with rotational constants from microwave data. This analysis has provided precise bond lengths and angles, contributing to a better understanding of the molecule's geometry10.

Chemical Reactions Analysis

2-Bromofuran derivatives have been shown to participate in various chemical reactions. For instance, 5-(bromomethylene)furan-2(5H)-ones have been synthesized and investigated for their ability to interfere with microbial quorum sensing . Regioselective bromocyclization of 2-alkynylbenzoic acids has been used to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated through palladium-catalyzed cross-coupling reactions . Moreover, bromo- and iodocyclization of bis(homoallylic) alcohols has been developed for the synthesis of halogenated tetrahydrofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromofuran derivatives are influenced by the presence of the bromine atom and the furan ring. The electron diffraction study of 2-bromofuran has provided insights into the vibrational frequencies and force constants, which are important for understanding the reactivity and stability of the molecule10. The synthesis of various 2-bromofuran derivatives demonstrates the compound's utility as a building block for more complex molecules, with the potential for applications in pharmaceuticals and materials science .

Scientific Research Applications

Molecular Structure Analysis

2-Bromofuran's molecular structure has been extensively studied. Belyakov, Scheebak, and Vilkov (1985) conducted a detailed study of its molecular structure using gas phase electron diffraction. Their research provided insights into the geometrical parameters and vibrational frequencies of 2-bromofuran, contributing to a deeper understanding of its molecular properties (Belyakov, Scheebak, & Vilkov, 1985).

Synthesis and Chemical Reactions

2-Bromofuran's synthesis and its applications in various chemical reactions have been a subject of research. Raheem, Nagireddy, Durham, and Tam (2010) described an efficient procedure for preparing 2-bromofuran, illustrating its synthetic applications in palladium-catalyzed Suzuki coupling reactions (Raheem et al., 2010). Additionally, a study on halogenated furanones, including derivatives of bromofuran, evaluated their potency against human cancer cell lines, highlighting their potential biomedical applications (Castro-Torres et al., 2020).

Medicinal Chemistry and Biological Activity

In the realm of medicinal chemistry, the biological activities of bromofuran derivatives have been explored. For instance, compounds synthesized from bromofuran derivatives have shown promising anticonvulsant and anti-inflammatory activities, suggesting their potential therapeutic applications (Dawood et al., 2006).

Applications in Organic Chemistry

2-Bromofuran serves as a key intermediate in various organic synthesis processes. Brenna et al. (2017) exploited it in a multienzymatic stereoselective cascade process to synthesize key precursors for biologically active products (Brenna et al., 2017). Similarly, Haner et al. (2011) described its use in iron- and palladium-catalyzed coupling reactions for synthesizing 2-substituted furans (Haner et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

2-Bromofuran, a derivative of furan, is a small organic compound

Mode of Action

Furan itself is known to undergo electrophilic aromatic substitution more readily than benzene . For example, furan reacts with bromine to give 2-bromofuran . This suggests that 2-Bromofuran might interact with its targets through similar electrophilic aromatic substitution reactions.

Biochemical Pathways

Furan platform chemicals (fpcs), which include furan and its derivatives, are known to be involved in various biochemical processes . These compounds can be derived from biomass and have potential applications beyond fuels and plastics .

Pharmacokinetics

The pharmacodynamic and pharmacokinetic properties of aryl hydrocarbon receptor (ahr) antagonists and cyp1a1 inhibitors, which include certain furan derivatives, have been studied in different in vivo rodent models .

Result of Action

Halogen-furan-2(5h)-one-type derivatives, which include 2-bromofuran, have been evaluated for their potency against human cancer cell lines . This suggests that 2-Bromofuran might have potential cytotoxic effects.

Action Environment

The action of many organic compounds, including furan derivatives, can be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

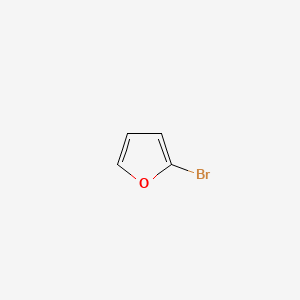

2-bromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMCMWPHMPODNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207108 | |

| Record name | Furan, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

584-12-3 | |

| Record name | Furan, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-bromofuran?

A1: Several methods exist for synthesizing 2-bromofuran:

- Direct Bromination: Reacting furan with bromine in N,N-dimethylformamide (DMF) yields 2-bromofuran. This approach offers a convenient route for both mono- and dibrominated furan derivatives.

- N-Bromosuccinimide (NBS) Bromination: A simple, scalable procedure utilizes NBS in DMF to prepare 2-bromofuran. This method is advantageous for large-scale synthesis, eliminating the need for extraction or chromatographic purification.

- Reaction of Lithium Compounds with Bromine: A high-yield method involves reacting lithium derivatives of furan with elemental bromine.

Q2: How is 2-bromofuran typically used in organic synthesis?

A2: 2-Bromofuran serves as a key starting material for synthesizing various 2-substituted furans:

- Suzuki Coupling: This palladium-catalyzed reaction with arylboronic acids efficiently produces 2-arylfurans. This method allows for the introduction of diverse aryl substituents onto the furan ring.

- Iron-Catalyzed Coupling: While less common, iron-catalyzed coupling with alkyl Grignard reagents provides access to 2-alkylfurans. This approach offers an alternative to palladium-catalyzed methods, potentially expanding the range of accessible 2-substituted furans.

Q3: Can 2-bromofuran participate in other types of reactions?

A3: Yes, research highlights its involvement in:

- Friedel-Crafts C-Glycosidation: 2-Bromofuran reacts with protected sugar derivatives in the presence of Lewis acids to yield C-nucleosides, crucial building blocks for modified DNA/RNA synthesis. This showcases the potential of 2-bromofuran in accessing biologically relevant molecules.

- Reductive Coupling: Palladium(II)-catalyzed reductive coupling of 2-bromofuran in basic alcohol media leads to the formation of bifuran derivatives. This method offers a distinct synthetic pathway for accessing specific furan-based structures.

Q4: What is the molecular formula and weight of 2-bromofuran?

A4: The molecular formula of 2-bromofuran is C4H3BrO, and its molecular weight is 146.99 g/mol.

Q5: Are there any notable spectroscopic features of 2-bromofuran?

A5: While the provided research doesn't delve into detailed spectroscopic analysis, 2-bromofuran's structure has been investigated:

- Microwave Spectroscopy: Studies have elucidated the microwave rotational spectra of 2-bromofuran, providing insights into its molecular geometry and bromine nuclear quadrupole coupling tensors.

- Electron Diffraction: Gas-phase electron diffraction studies, combined with microwave data, have been used to determine the molecular structure of 2-bromofuran. These investigations contribute to understanding the conformational preferences of the molecule.

Q6: Has computational chemistry been applied to study 2-bromofuran?

A6: Yes, DFT calculations were employed to investigate the mechanism of a gold-catalyzed cycloisomerization reaction involving a bromoallenyl ketone. These calculations revealed the role of tetrahydrofuran (THF) as a proton shuttle, influencing the regioselectivity of the reaction and leading to the formation of 2-bromofuran. This highlights the importance of computational methods in understanding reaction pathways and predicting product outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)